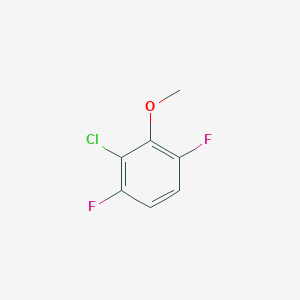

2-Chloro-3,6-difluoroanisole

Übersicht

Beschreibung

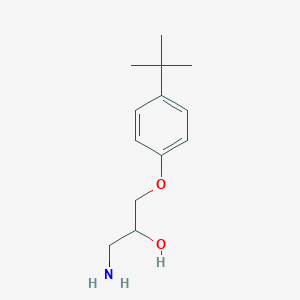

2-Chloro-3,6-difluoroanisole is a compound that can be inferred to have a molecular structure related to those of the compounds studied in the provided papers. While the exact details of 2-Chloro-3,6-difluoroanisole are not directly discussed, insights can be drawn from the structural analyses of similar molecules such as 2,3,5,6-tetrafluoroanisole and 2-fluoroanisole. These compounds exhibit interesting conformational properties due to the presence of fluorine atoms and their interactions with other substituents on the aromatic ring .

Synthesis Analysis

The synthesis of 2-Chloro-3,6-difluoroanisole is not explicitly detailed in the provided papers. However, the synthesis of related fluorinated aromatic compounds involves multiple steps, including halogen exchange reactions, dichlorination, and nitration processes, as seen in the preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene . Such methodologies could potentially be adapted for the synthesis of 2-Chloro-3,6-difluoroanisole by considering the electronic effects of the substituents and the steric hindrance they may introduce.

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,6-difluoroanisole can be speculated based on studies of similar molecules. For instance, 2,3,5,6-tetrafluoroanisole exhibits a near-perpendicular orientation of the methoxy group relative to the benzene plane, which is a result of internal rotation around the C(sp2)-O bond . This suggests that in 2-Chloro-3,6-difluoroanisole, the presence of chlorine and fluorine substituents could similarly influence the orientation of the methoxy group and the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of 2-Chloro-3,6-difluoroanisole can be inferred from the reactivity of related compounds. For example, difluorochloronium(III) compounds are synthesized through reactions involving metal powders and metal fluorides or chlorides, indicating that fluorine and chlorine substituents on an aromatic ring can partake in complex formation reactions . This suggests that 2-Chloro-3,6-difluoroanisole may also engage in reactions that form new bonds with metals or undergo further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,6-difluoroanisole can be anticipated to be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-withdrawing/donating balance due to the chlorine atom. The presence of these substituents affects the electron density distribution within the molecule, which in turn can impact properties such as boiling point, solubility, and reactivity. The conformational properties of 2-fluoroanisole, which has a preferred planar anti form, indicate that steric and electronic factors play a significant role in determining the physical properties of such molecules .

Wissenschaftliche Forschungsanwendungen

Conformation and Structure

- Fluorination Effects on Structure: Studies have shown that fluorination significantly alters the conformation of molecules like 2,6-difluoroanisole. For instance, in 2,6-difluoroanisole, the orientation of the O–CH₃ bond changes from planar in anisole to a nearly perpendicular orientation due to fluorination, suggesting similar effects could be present in 2-chloro-3,6-difluoroanisole (Zarembo et al., 2006).

- Molecular Structure and Internal Rotation: The molecular structure and conformational properties of similar compounds, such as 4-fluoroanisole and 3,4-difluoroanisole, have been studied, providing insights into the behavior of the fluoroanisole family, which includes 2-chloro-3,6-difluoroanisole (Giricheva et al., 2004).

Reactivity and Formation Studies

- Reactivity in Formation of Benzynes: Research on the formation of benzynes from 2-haloaryllithiums, including those with fluorine substitutions, provides insights into the reactivity and formation pathways that could be relevant for 2-chloro-3,6-difluoroanisole (Riggs et al., 2008).

Environmental Impact and Alternatives

- Polyfluorinated Ether Sulfonates: The study of polyfluorinated ether sulfonates as alternatives to certain harmful chemicals can offer context on the environmental implications and potential uses of 2-chloro-3,6-difluoroanisole (Ruan et al., 2015).

Applications in Synthesis

- Synthesis of Silanes: The treatment of α-chloro-α,α-difluoroanisole, a closely related compound, with chlorotrimethylsilane led to the creation of trimethylsilyl derivatives, suggesting potential synthetic applications for 2-chloro-3,6-difluoroanisole as well (Guidotti et al., 2004).

Spectroscopy and Vibrational Analysis

- Spectral Investigations: Spectral investigations of compounds like 5-chloro-2-nitroanisole provide insights into the structural, spectroscopic, and electronic properties of substituted anisoles, which are relevant for understanding 2-chloro-3,6-difluoroanisole (Meenakshi, 2017).

Safety And Hazards

The safety data sheet for 2-Chloro-3,6-difluoroanisole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

Eigenschaften

IUPAC Name |

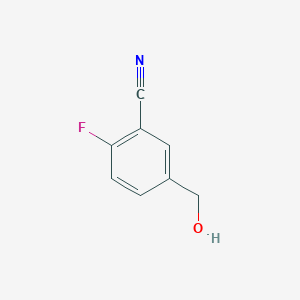

2-chloro-1,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMVUPUEULMHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378505 | |

| Record name | 2-Chloro-3,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,6-difluoroanisole | |

CAS RN |

261762-37-2 | |

| Record name | Benzene, 2-chloro-1,4-difluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

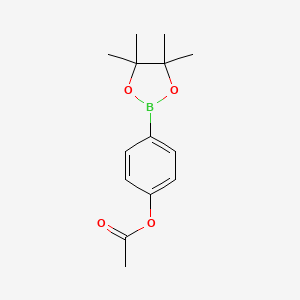

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)